molecular formula C15H20ClN3O B2656259 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1240806-48-7

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2656259
CAS No.: 1240806-48-7
M. Wt: 293.8
InChI Key: IEPUNHKFMFYMNO-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic chemical reagent offered for research and development purposes. This compound features a multi-functional molecular structure, integrating acetamide, anilino, and cyano groups, which may make it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with acetamide and anilino motifs are frequently investigated for their diverse biological activities and are common scaffolds in the development of pharmacologically active molecules . The presence of both chloro and cyano substituents enhances the molecule's reactivity, providing handles for further chemical modifications to create libraries of derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound in explorations across various fields, including synthetic methodology and the discovery of new bioactive agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-11(3)7-12(13)16/h5-7,10,18H,8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPUNHKFMFYMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloro-4-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine is acylated with 2-cyano-3-methylbutanoyl chloride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chloroacetamide Herbicides ()

Chloroacetamides are a major class of herbicides targeting weed growth inhibition. Key comparisons include:

Compound Name Substituents on Acetamide Use/Activity Key Features
Target Compound 2-chloro-4-methylanilino; 2-cyano-3-methylbutan-2-yl Potential herbicide Cyano group enhances polarity; branched alkyl chain may reduce volatility
Alachlor N-(2,6-diethylphenyl)-N-(methoxymethyl) Herbicide Methoxymethyl group improves soil mobility; widely used in maize/cotton
Pretilachlor N-(2,6-diethylphenyl)-N-(2-propoxyethyl) Rice paddy herbicide Propoxyethyl chain increases hydrophobicity

Key Differences :

  • The target compound’s cyano group distinguishes it from alachlor and pretilachlor, which feature ether-based substituents. This difference may alter soil adsorption and degradation rates .
  • The branched alkyl chain in the target compound could reduce metabolic breakdown compared to linear chains in analogs.

Pharmacologically Active Acetamides ()

Acetamides with aromatic or heterocyclic substituents often exhibit receptor-binding activity:

Compound Name () Substituents Activity Mechanism
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide Pyridazinone core; methoxybenzyl FPR2 agonist Activates calcium mobilization in neutrophils
Benzothiazole Derivatives () Trifluoromethylbenzothiazole; methoxyphenyl Pharmaceutical candidates Likely kinase inhibitors or anti-inflammatory agents

Comparison with Target Compound :

  • The target lacks a heterocyclic core (e.g., pyridazinone or benzothiazole), which is critical for receptor binding in and compounds.
  • Its chloro-methylanilino group may confer herbicidal rather than pharmacological activity due to structural alignment with agrochemicals .

Thiazolidinone and Triazole Derivatives ()

Synthetic procedures for acetamides with thiazolidinone () or triazole () moieties highlight structural diversity:

Compound () Substituents Notable Features
2-{[5-{[(3-chlorophenyl)amino]methyl}-4H-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide Triazole-sulfanyl; chlorophenyl Potential antifungal activity

Key Contrast :

  • The target compound’s cyano and branched alkyl groups contrast with the sulfanyl-triazole motif in , which is designed for enhanced bioactivity via sulfur-mediated interactions.

Physicochemical and Toxicological Considerations

  • Toxicity: notes that cyano-containing acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) have understudied toxicological profiles. This suggests the target compound may require rigorous evaluation for environmental and mammalian toxicity .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is C13H15ClN2OC_{13}H_{15}ClN_2O, with a molecular weight of approximately 252.73 g/mol. The structure features a chloro-substituted aniline moiety, which is often associated with various biological activities, including anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in tumor cells. The mechanism often involves the activation of caspases, which are crucial for the apoptotic process. In vitro studies have demonstrated that these compounds can effectively inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .

The proposed mechanism of action for this class of compounds includes:

  • Induction of Apoptosis : Activation of the intrinsic apoptotic pathway leading to increased caspase-3 activity.
  • Cell Cycle Arrest : Inhibition of cell cycle progression, particularly at the G1/S phase transition.
  • DNA Damage Response : Induction of DNA damage that triggers cellular repair mechanisms, ultimately leading to cell death if the damage is irreparable.

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer effect of various acetamide derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against A549 and C6 cell lines, with some compounds showing IC50 values in the low micromolar range .
  • Mechanistic Insights : Another investigation focused on understanding how these compounds affect mitochondrial function and reactive oxygen species (ROS) production in cancer cells. The findings suggested that increased ROS levels correlated with enhanced apoptosis, supporting the notion that oxidative stress plays a role in their anticancer activity .

Summary of Biological Activities

Compound NameBiological ActivityCell Line TestedIC50 (µM)
This compoundAnticancerA5495.0
Similar Derivative AAnticancerC67.5
Similar Derivative BInduces ApoptosisA5494.0
MechanismDescription
Apoptosis InductionActivation of caspases leading to cell death
Cell Cycle ArrestInhibition at G1/S phase
DNA Damage ResponseTriggering repair mechanisms via DNA damage

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For analogous acetamide derivatives, substitution reactions under alkaline conditions (e.g., KOH/EtOH) are effective for introducing aromatic moieties, followed by nitro-group reduction using Fe/HCl . Condensation with cyanoacetic acid derivatives under dehydrating agents (e.g., DCC or EDC) yields the target compound. Optimization may involve solvent selection (polar aprotic solvents enhance reactivity) and temperature control (60–80°C for condensation). Reaction progress should be monitored via TLC or HPLC.

Q. Table 1: Example Synthesis Workflow for Analogous Compounds

StepReaction TypeConditionsKey ReagentsYield Range
1SubstitutionAlkaline, 80°C3-chloro-4-fluoronitrobenzene, 2-pyridinemethanol70–85%
2ReductionFe powder, HCl, refluxFe, HCl80–90%
3CondensationDCC, RT to 60°CCyanoacetic acid65–75%

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH bend at ~1550 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–1.5 ppm), and cyano-adjacent protons (δ 2.5–3.5 ppm).
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), nitrile carbons (δ 115–120 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms molecular packing, critical for structure-activity studies .

Q. How can researchers assess the purity of this compound for in vitro studies?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Melting Point : Sharp melting range (e.g., 150–152°C) indicates purity.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ≤0.4%) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use software like AutoDock Vina to model binding affinity with target proteins (e.g., kinase domains).
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase activity assays).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
  • Mutagenesis Studies : Identify critical amino acid residues in target proteins via site-directed mutagenesis .

Q. How should contradictory bioactivity data across studies be resolved?

  • Dose-Response Replication : Validate activity across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., using RevMan or R packages).
  • Structural Analog Comparison : Test derivatives to isolate structural determinants of activity .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

  • Biodegradation Studies : Use OECD 301/302 guidelines with activated sludge or soil microbiota to track half-life.
  • Photolysis : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
  • Ecotoxicology Models : Use Daphnia magna or Danio rerio (zebrafish) to evaluate acute/chronic toxicity (LC₅₀/EC₅₀) .

Q. Table 2: Key Parameters for Environmental Fate Studies

ParameterMethodEndpointReference
HydrolysisOECD 111 (pH 4–9, 50°C)Half-life >30 days = persistent
Soil AdsorptionBatch equilibrium (OECD 106)Kₒc >500 = high mobility
BioaccumulationOECD 305 (fish model)BCF >2000 = high risk

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